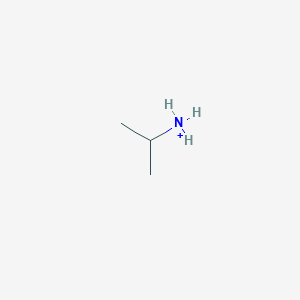

Isopropylaminium

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H10N+ |

|---|---|

Molecular Weight |

60.12 g/mol |

IUPAC Name |

propan-2-ylazanium |

InChI |

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/p+1 |

InChI Key |

JJWLVOIRVHMVIS-UHFFFAOYSA-O |

SMILES |

CC(C)[NH3+] |

Canonical SMILES |

CC(C)[NH3+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Isopropylaminium Salts

Advanced Synthetic Routes to Isopropylaminium Compounds

The synthesis of isopropylaminium salts can be achieved through various methods, ranging from straightforward acid-base reactions to more novel and specialized approaches. These salts are characterized by the presence of the isopropylammonium cation (iPAm⁺), which is paired with an anionic counter-ion.

Synthesis of Isopropylammonium Halides

Isopropylammonium halides are typically synthesized through direct acid-base neutralization or via nucleophilic substitution pathways.

The most direct method involves the reaction of isopropylamine (B41738), a base, with a hydrohalic acid, such as hydrochloric acid (HCl). sciencemadness.org This reaction forms the corresponding isopropylammonium halide salt, like isopropylammonium chloride. The process is generally carried out by treating isopropylamine, often dissolved in a suitable solvent like ethyl acetate (B1210297) or methyl tert-butyl ether, with the acid. google.com For instance, introducing hydrogen chloride gas into a cooled solution of isopropylamine yields isopropylamine hydrochloride as a solid product after filtration and drying. google.com

A more traditional, multi-step route begins with an alkyl halide, such as bromoisopropane. This compound undergoes nucleophilic substitution with an alcoholic solution of ammonia (B1221849), typically under reflux conditions, to produce the isopropylamine intermediate. The resulting isopropylamine is then purified and subsequently reacted with a hydrohalic acid to form the final salt.

Another method involves reacting the target amine with ammonium (B1175870) chloride in ethanol. The mixture is refluxed, and after removing the solvent, the hydrochloride salt is obtained in quantitative yield. chemicalbook.com

Preparation of Isopropylammonium Carboxylates

The formation of isopropylammonium carboxylates follows the fundamental principle of an acid-base reaction between isopropylamine and a carboxylic acid. In this reaction, the lone pair of electrons on the nitrogen atom of isopropylamine accepts a proton (H⁺) from the carboxyl group (-COOH) of the carboxylic acid. This results in the formation of the isopropylammonium cation, [(CH₃)₂CHNH₃]⁺, and a carboxylate anion, [R-COO]⁻.

These salts are integral to various chemical processes. For example, isopropylamine can be used to form the counter-ion for complex molecules like ether carboxylates. google.com A specific instance of such a salt is isopropylammonium 3,3-diphenylpropionate. researchgate.net The synthesis can also be more complex; for example, reacting phthalimido alkyl acids with an excess of isopropylamine can lead to ring-opening and the formation of carboxamide derivatives, demonstrating the reactivity of isopropylamine with carboxyl-containing compounds under different conditions. internationalscholarsjournals.com

Novel Approaches for Isopropylaminium Salt Synthesis

Modern synthetic chemistry has introduced innovative methods for producing aminium salts, including those of isopropylamine.

One novel approach is the use of enzymatic synthesis for the precursor. Isopropanol (B130326) can be reacted with aqueous ammonia in the presence of the laccase enzyme to produce isopropylamine. google.com This "green" chemistry approach is conducted at mild temperatures (38-40 °C). The isopropylamine produced can then be converted into a salt, such as isopropylamine hydrochloride, through conventional methods. google.com

Other advanced methods focus on creating complex heterocyclic ammonium salts. The Zincke reaction, for example, is a classic method used to convert primary amines into pyridinium (B92312) salts. scielo.br While not a direct synthesis of a simple isopropylaminium salt, it represents a pathway to covalently attach a pyridinium moiety, a type of quaternary ammonium salt, to a molecule via an amine group. Similarly, one-pot phosphate-mediated reactions can promote the condensation of amines with aldehydes to selectively form 1,3,5-trisubstituted pyridinium salts under aqueous conditions. mdpi.com

Precursor Chemistry: Amination of Isopropanol and Related Alcohols

Isopropylamine, the essential precursor for isopropylaminium salts, is primarily produced on an industrial scale through the catalytic amination of isopropanol. sciencemadness.orgprocurementresource.com

Catalytic Amination Processes for Isopropylamine Production

The synthesis of isopropylamine from isopropanol and ammonia is a catalytic process that typically utilizes hydrogen and a metal catalyst. procurementresource.comgoogle.com Various heterogeneous catalysts have been developed to optimize this reaction for high yield and selectivity.

Nickel-based catalysts are the most widely used due to their high activity and selectivity towards primary amines. mdpi.com Systems like Ni/Al₂O₃, Ni/SiO₂, and Ni/LaAlSiO have been extensively studied. mdpi.comencyclopedia.pubresearchgate.net Research on Ni/γ-Al₂O₃ catalysts showed that a nickel loading of 17 wt% provided optimal metal dispersion and reduction, enhancing catalytic performance. mdpi.comencyclopedia.pub The addition of a co-catalyst, such as iron to form a Ni-Fe alloy, can further improve the reduction degree of nickel and lower the reduction temperature. encyclopedia.pub A highly basic Ni/LaAlSiO catalyst demonstrated high activity, which was attributed to its strong surface basicity and density of active Ni sites. researchgate.netnih.gov This basicity facilitates the desorption of the isopropylamine product, increasing reaction rates. researchgate.net

Cobalt-based catalysts, particularly Co/Al₂O₃, are also effective. The conversion of isopropanol and the yield of isopropylamine were found to increase significantly with cobalt loading up to 23 wt%. encyclopedia.pub Increasing the partial pressure of ammonia while keeping other conditions constant was shown to increase the selectivity for isopropylamine by promoting the reductive amination of the acetone (B3395972) intermediate. mdpi.comencyclopedia.pub

The table below summarizes key findings for various catalytic systems used in the amination of isopropanol.

| Catalyst System | Support | Key Research Findings | Citations |

| Nickel (Ni) | γ-Al₂O₃ | Optimal Ni loading of 17 wt% for best metal dispersion and reduction degree. | encyclopedia.pub, mdpi.com |

| Nickel (Ni) | LaAlSiO | High activity due to strong surface basicity and high density of active Ni sites. | researchgate.net, nih.gov |

| Nickel-Iron (Ni-Fe) | γ-Al₂O₃ | Formation of a Ni-Fe alloy improved the reduction degree of Ni. | encyclopedia.pub |

| Cobalt (Co) | Al₂O₃ | Yield increased with Co loading up to 23 wt%. Excess NH₃ pressure improves selectivity. | encyclopedia.pub, mdpi.com |

| Copper (Cu) | - | Often used as a metal catalyst for the reaction between isopropanol and ammonia. | procurementresource.com, sciencemadness.org |

Mechanistic Aspects of Alcohol Amination to Isopropylamine

The catalytic amination of alcohols to primary amines is widely understood to proceed via a "hydrogen-borrowing" or "dehydrogenation-amination-hydrogenation" mechanism. mdpi.comresearchgate.netuniv-lille.fr This process consists of three main steps that take place on the surface of the heterogeneous catalyst.

Imidization (Imine Formation): The acetone produced then undergoes a nucleophilic attack by an ammonia molecule, followed by dehydration, to form an imine intermediate (2-iminopropane). mdpi.comresearchgate.net This condensation step is often facilitated by the acidic or basic properties of the catalyst support. mdpi.com (CH₃)₂CO + NH₃ ⇌ (CH₃)₂C=NH + H₂O

Hydrogenation: Finally, the imine is hydrogenated to the target primary amine (isopropylamine) using the hydrogen atoms that were "borrowed" during the initial dehydrogenation step. mdpi.comresearchgate.net (CH₃)₂C=NH + 2[H] (adsorbed) → (CH₃)₂CHNH₂

This mechanistic pathway is supported by the observation that the selectivity for isopropylamine increases with the conversion of isopropanol, which is consistent with the formation of the amine through the secondary reductive amination of the acetone intermediate. nsf.gov

Enantioselective Synthesis and Stereochemical Control involving Isopropylaminium

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science, where the specific three-dimensional arrangement of atoms can dictate biological activity or material properties. rsc.org Isopropylaminium salts and compounds containing the isopropylamino moiety are integral to numerous chiral molecules. The development of synthetic methods that control the stereochemistry at the carbon atom bearing the isopropylamino group is therefore of significant interest. These methods primarily rely on enantioselective approaches, including biocatalysis and the use of chiral auxiliaries, to produce optically active products with high enantiomeric purity.

A predominant strategy for the asymmetric synthesis of chiral primary and secondary amines, including those derived from isopropylamine, involves biocatalysis. rsc.org Transaminases (TAs), particularly ω-transaminases, have emerged as powerful tools for the reductive amination of ketones. rsc.orgbeilstein-journals.org In these processes, isopropylamine often serves as an efficient and readily available amine donor to transfer its amino group to a prochiral ketone substrate, generating a chiral amine. rsc.orgmdpi.com This approach is advantageous as it can overcome the equilibrium limitations often encountered in reactions using ammonia directly. rsc.org

For example, research has demonstrated the use of transaminases for the synthesis of chiral β-chiral amines through a process combining enantioselective enzymatic synthesis with in situ product crystallization (ISPC) to mitigate product inhibition. researchgate.net In one study, a transaminase from Ruegeria pomeroyi was used with isopropylamine as the amine donor to achieve high concentrations (up to 250 mM) and excellent enantiomeric excess (up to 99%) for (R)-β-methylphenethylamine. researchgate.net Similarly, the (S)-selective Ochrobactrum anthropic OATA transaminase and its engineered (R)-selective variant have been used with isopropylamine as the donor to synthesize (S)- and (R)-3-fluoroalanine, respectively, with high conversions. mdpi.com

Continuous flow systems have also been developed to enhance the efficiency of these biocatalytic reactions. In the asymmetric synthesis of the pharmaceutical intermediate mexiletine (B70256), a solution of a ketone and isopropylamine as the amino donor was passed through a packed-bed reactor containing a transaminase. rsc.orgnih.gov This method yielded enantiopure mexiletine (>99% ee) with an 84% conversion within a 30-minute residence time, demonstrating a robust and scalable process. rsc.orgnih.gov

Beyond biocatalysis, chemical methods offer alternative routes for stereochemical control. One established method is the use of a chiral auxiliary. For the asymmetric synthesis of phenylisopropylamines, a phenylacetone (B166967) derivative can be reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine. google.com This reaction forms a chiral imine intermediate, which is then reduced. The subsequent removal of the chiral auxiliary via hydrogenolysis yields the desired chiral phenylisopropylamine with high enantiomeric purity, often in the range of 96-99%. google.com

Another approach involves the synthesis of a racemic mixture followed by chiral resolution. For instance, the synthesis of nitro-derivatives of propranolol (B1214883) involves reacting a glycidyl (B131873) naphthyl ether with isopropylamine, which results in a racemic mixture of the final product. mdpi.com The individual enantiomers are then separated and obtained in optically pure form using chiral High-Performance Liquid Chromatography (HPLC). mdpi.com While not a direct asymmetric synthesis, this resolution method is crucial for accessing specific enantiomers of isopropylaminium-containing compounds. mdpi.com

The following table summarizes key research findings in the enantioselective synthesis of compounds involving the isopropylaminium moiety.

Reaction Mechanisms and Chemical Transformations Involving Isopropylaminium Species

Role of Isopropylaminium in Organic Reaction Mechanisms

Isopropylamine (B41738) and its protonated form, isopropylaminium, are involved in numerous organic reactions, functioning as catalysts, nucleophiles, and precursors.

Isopropylamine is a weak base that readily undergoes protonation to form the isopropylaminium cation, [(CH₃)₂CHNH₃]⁺. wikipedia.org The pKa of this cation is 10.63, which allows it to participate in acid-base equilibria in solution. wikipedia.org Isopropylaminium salts, such as isopropylammonium chloride, can act as catalysts in certain reactions. For example, isopropylammonium chloride has been shown to catalyze the chlorination of phenols with high ortho selectivity. sci-hub.se In these reactions, the ammonium (B1175870) ion can influence the reaction environment through mechanisms like hydrogen bonding. cymitquimica.com The formation of isopropylammonium formate (B1220265) from isopropylamine and formic acid yields a room temperature ionic liquid (RTIL) that can be used as a mobile phase in liquid chromatography, highlighting its utility in analytical applications. nih.gov

Table 1: Acid-Base Properties of Isopropylamine

| Compound | Formula | pKa of Conjugate Acid | Chemical Role |

|---|---|---|---|

| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 wikipedia.org | Brønsted-Lowry Base ebi.ac.uk |

| Isopropylaminium | (CH₃)₂CHNH₃⁺ | - | Brønsted-Lowry Acid nih.govebi.ac.uk |

As a primary amine, isopropylamine exhibits nucleophilic properties and participates in a range of common organic reactions. wikipedia.org Its bulky nature makes it a more selective nucleophile compared to less hindered amines. wikipedia.org

Key reactions involving isopropylamine include:

Alkylation: Isopropylamine undergoes alkylation reactions. A notable example is its reaction with diethyl sulfate (B86663) to produce N,N-diisopropylethylamine, also known as Hünig's base. wikipedia.org It is also a crucial building block in the synthesis of numerous herbicides and pesticides, such as atrazine (B1667683) and glyphosate (B1671968), through various synthetic pathways that include alkylation steps. wikipedia.org

Acylation: The amine group of isopropylamine can be acylated by reacting with acyl halides or anhydrides to form amides. This is a typical reaction for primary amines. wikipedia.org

Condensation: Isopropylamine can react with carbonyl compounds like aldehydes and ketones in condensation reactions to form imines. wikipedia.org

Nucleophilic Substitution: Isopropylammonium chloride can be used in nucleophilic substitution reactions where the chloride ion is displaced by another nucleophile.

Degradation Pathways and Kinetics of Isopropylaminium-Containing Compounds

Compounds containing the isopropylaminium moiety, such as certain herbicides and propellants, are subject to degradation through various chemical and biological pathways.

Advanced oxidation processes are effective in breaking down complex organic molecules. The UV/H₂O₂ process has been successfully used to degrade glyphosate, which is often formulated as its isopropylammonium salt. conicet.gov.ar In this process, hydroxyl radicals (HO•) are generated, which are powerful oxidizing agents that initiate the degradation of the glyphosate molecule. conicet.gov.ar The degradation of the commercial formulation, which includes the glyphosate monoisopropylamine salt, has been shown to achieve significant reductions in both the parent compound and total organic carbon (TOC). conicet.gov.ar Similarly, the fungicide iprodione (B1672158) degrades in the environment, leading to the formation of isopropylamine as a metabolite. researchgate.net

The monoisopropylammonium cation itself can undergo decomposition. In studies modeling the degradation of glyphosate formulations, the decomposition of the monoisopropylammonium cation is considered a distinct reaction step. conicet.gov.ar Research on the biodegradation of propellants like isopropylammonium nitrate (B79036) (IPAN) has shown that it can be mineralized under both aerobic and anaerobic conditions, though the degradation is more rapid in the presence of oxygen. dtic.mil In these studies, the decomposition of IPAN was tracked using radioactively labeled compounds, with significant recovery of radioactivity in alkaline traps, indicating breakdown of the molecule. dtic.mil

Table 2: Decomposition of Isopropylammonium Nitrate (IPAN) under Batch Culture Conditions

| Condition | Total Recovery of Radioactivity | Onset of Mineralization | Reference |

|---|---|---|---|

| Aerobic | ~45% | Rapid | dtic.mil |

| Anaerobic | 5% - 15% | Slower than aerobic | dtic.mil |

Enzymatic Reactions and Biocatalysis Mediated by Isopropylaminium Precursors

Isopropylamine, the precursor to the isopropylaminium ion, serves as a valuable substrate or reagent in biocatalytic transformations, particularly in the synthesis of chiral amines.

ω-Transaminase (ω-TA) enzymes are widely used for the asymmetric synthesis of amino acids and amines. Isopropylamine is an effective amino donor for these reactions because its corresponding ketone byproduct, acetone (B3395972), is volatile and can be easily removed, helping to drive the reaction equilibrium forward. ebi.ac.uk This strategy has been applied to the synthesis of unnatural amino acids from α-keto acids. ebi.ac.uk

In another application, isopropylamine is used as an amine donor in a dual-enzyme system to produce vanillylamine (B75263) from vanillin. researchgate.net The process uses a transaminase from Aspergillus terreus and an alanine (B10760859) dehydrogenase. Furthermore, the degradation of isopropylamine itself has been studied in Pseudomonas sp., where a specific gene cluster (ipu) is responsible for its catabolism. researchgate.net This pathway involves the initial glutamylation of isopropylamine by the enzyme IpuC, followed by oxidation by IpuD and hydrolysis by IpuF. researchgate.net The use of isopropylammonium salts can also facilitate in situ product crystallization in transaminase-catalyzed reactions, which helps to overcome unfavorable reaction equilibria. researchgate.net

Table 3: Enzymes Involved in Isopropylamine Transformations

| Enzyme/System | Precursor/Substrate | Reaction Type | Application/Pathway | Reference |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Isopropylamine | Asymmetric Synthesis | Amino donor for synthesis of unnatural amino acids | ebi.ac.uk |

| Transaminase (Aspergillus terreus) & Alanine Dehydrogenase (Bacillus subtilis) | Isopropylamine | Amination | Synthesis of vanillylamine from vanillin | researchgate.net |

| IpuC (γ-glutamyl-IPA synthetase) | Isopropylamine | Glutamylation | First step in isopropylamine degradation in Pseudomonas sp. | researchgate.net |

| IpuD (γ-glutamyl-IPA dehydrogenase) | γ-glutamyl-isopropylamine | Oxidation | Second step in isopropylamine degradation in Pseudomonas sp. | researchgate.net |

| IpuF (γ-glutamyl-alaninol hydrolase) | γ-glutamyl-alaninol | Hydrolysis | Third step in isopropylamine degradation in Pseudomonas sp. | researchgate.net |

Transaminase-Catalyzed Asymmetric Synthesis using Isopropylamine as Amino Donor

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.commdpi.com This capability has made them valuable biocatalysts for the asymmetric synthesis of chiral amines, which are crucial building blocks in the pharmaceutical and chemical industries. mdpi.comuni-greifswald.de Isopropylamine (IPA) is frequently chosen as the amino donor for these reactions due to its low cost and the volatility of its co-product, acetone, which simplifies its removal to drive the reaction equilibrium. mdpi.comrsc.org

The catalytic mechanism proceeds via a two-step ping-pong reaction. mdpi.com

First Half-Reaction: The PLP cofactor, initially bound to a lysine (B10760008) residue in the enzyme's active site, is aminated by isopropylamine. The amino group from isopropylamine is transferred to PLP, forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing acetone. core.ac.uknih.gov

Second Half-Reaction: A prochiral ketone substrate enters the active site and binds to the PMP intermediate. core.ac.uk The amino group is then transferred from PMP to the ketone, generating the desired chiral amine product and regenerating the PLP-enzyme complex for the next catalytic cycle. core.ac.uknih.gov

The stereoselectivity of the synthesis, yielding either the (R)- or (S)-enantiomer of the amine, is determined by the specific transaminase used, as its active site contains binding pockets that accommodate the different-sized substituent groups of the ketone substrate. core.ac.ukfrontiersin.org

To overcome the often-unfavorable reaction equilibrium, a large excess of isopropylamine is typically used. mdpi.commdpi.comcore.ac.uk This high concentration of the amino donor shifts the equilibrium towards the formation of the chiral amine product. mdpi.com Furthermore, the removal of the acetone co-product, for instance by evaporation under reduced pressure or gentle heating, is a common strategy to pull the reaction towards completion. uni-greifswald.dersc.org

The following table details examples of transaminase-catalyzed syntheses utilizing isopropylamine as the amino donor.

| Enzyme (Source) | Ketone Substrate (Amino Acceptor) | Chiral Amine Product | Reference |

| Transaminase from Ruegeria pomeroyi (Rpo-TA) | 3-Methoxyacetophenone | (S)-1-(3-Methoxyphenyl)ethylamine | mdpi.commdpi.com |

| Transaminase from Ruegeria pomeroyi (Rpo-TA) | Acetophenone | (S)-1-Phenylethylamine | rsc.org |

| ω-Transaminase from Pseudomonas jessenii (PjTA) | Various aliphatic ketones | Optically pure aliphatic amines | mdpi.comcore.ac.uk |

| (S)-selective ω-Transaminase | Pro-sitagliptin ketone | Sitagliptin | mdpi.com |

Product Crystallization and Equilibrium Shift in Biocatalytic Systems

A significant challenge in transaminase-catalyzed reactions is the thermodynamic equilibrium, which can limit product yields. acs.orgresearchgate.net While using excess isopropylamine and removing acetone are effective strategies, an advanced method for driving the reaction to completion is in situ product removal (ISPR). rsc.orguni-hannover.de A powerful ISPR technique is the selective crystallization of the amine product from the reaction mixture. rsc.orgresearchgate.net

This approach, known as reactive crystallization or in situ product crystallization (ISPC), involves the addition of a non-catalytic crystallization agent, typically a carboxylic acid, to the reaction system. acs.orgresearchgate.net The newly formed chiral amine product reacts with the acid to form an ammonium salt that has very low solubility in the aqueous reaction medium and precipitates out. mdpi.comresearchgate.net The continuous removal of the product from the solution phase effectively displaces the reaction equilibrium towards the product side, enabling conversions that can approach 100%. mdpi.comresearchgate.net

A critical aspect of this process is the differential solubility between the product salt and the corresponding salt of the amino donor. The system is designed so that the product amine salt selectively crystallizes, while the isopropylammonium salt, formed from the reaction of the excess isopropylamine donor with the added acid, remains soluble. mdpi.commdpi.com This selectivity ensures that the amino donor remains available in the solution to participate in the transamination reaction.

For instance, in the synthesis of (S)-1-(3-methoxyphenyl)ethylamine, 3,3-diphenylpropionic acid can be used as the precipitating agent. mdpi.com The resulting (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate salt is significantly less soluble than the corresponding isopropylammonium 3,3-diphenylpropionate salt, leading to its selective crystallization. mdpi.commdpi.com

This integration of biocatalysis with crystallization can be performed in advanced setups like reactor-crystallizer systems, which may involve separate vessels for the enzymatic reaction, saturation of the crystallizing agent, and product crystallization. mdpi.com This separation allows for better control over each unit operation and facilitates a continuous process. mdpi.comuni-hannover.de

The table below provides examples of how product crystallization has been used to enhance transaminase-catalyzed reactions.

| Target Amine Product | Crystallizing Agent | Key Finding | Reference |

| (R)-2-Fluoro-α-methylbenzylamine | 3,3-Diphenylpropionic acid (DPPA) | Crystallization of the product as a salt shifted the equilibrium, and the pure amine was recovered as high-purity crystals. | acs.org |

| (S)-1-(3-Methoxyphenyl)ethylamine | 3,3-Diphenylpropionate | An integrated reactor-crystallizer system overcame the unfavorable equilibrium, achieving a fully stoichiometric reaction. | mdpi.com |

| Aromatic and Aliphatic Amines | Various Carboxylic Acids | The technique facilitates in situ product removal and simplified downstream processing through filtration. | researchgate.net |

Applications of Isopropylaminium in Advanced Materials Science

Isopropylaminium in Hybrid Organic-Inorganic Perovskite Materials

Hybrid organic-inorganic perovskites (HOIPs) typically follow the general chemical formula ABX₃, where 'A' is an organic cation, 'B' is a metal cation (commonly lead or tin), and 'X' is a halide anion (iodide, bromide, or chloride). mdpi.com The choice of the organic 'A' cation is critical in determining the structural integrity and physical properties of the resulting perovskite material. Isopropylaminium [(CH₃)₂CHNH₃]⁺ has been identified as a valuable 'A' cation for its specific size and structural influence.

The incorporation of isopropylammonium cations into the perovskite lattice has demonstrated significant effects on the material's structural stability and crystallization process. repec.orgresearchgate.net These effects are crucial for overcoming some of the intrinsic instabilities of perovskite materials, which have hindered their commercial application. researchgate.net

One of the most promising perovskite compositions for photovoltaic applications is Formamidinium Lead Triiodide (FAPbI₃). However, its photoactive black α-phase is thermodynamically unstable at room temperature and tends to convert to a photo-inactive yellow δ-phase. researchgate.netmdpi.com Research has shown that the introduction of isopropylammonium cations can effectively stabilize the α-FAPbI₃ phase. repec.orgproquest.comresearchgate.net

The stabilization is attributed to the isopropylammonium cations produced during certain fabrication processes, for instance, through the reaction between isopropyl alcohol (used as a solvent) and methylammonium (B1206745) chloride. repec.orgproquest.com By intentionally adding isopropylammonium chloride to the perovskite precursor solution, researchers have achieved remarkable long-term stability in perovskite solar cells (PSCs). Devices fabricated with this method have shown high power conversion efficiencies and sustained performance over extended periods under continuous illumination. repec.orgresearchgate.netproquest.com For example, one study reported that a device with an initial efficiency of approximately 20% saw its efficiency increase to about 23% after 1000 hours of operation and only gradually degraded to about 22% after an additional 1000 hours. repec.orgresearchgate.net

Table 1: Performance of FAPbI₃ Perovskite Solar Cell with Isopropylammonium Stabilization

| Parameter | Initial Value | Value after 1000 hours | Value after 2000 hours |

| Power Conversion Efficiency | ~20% | ~23% | ~22% |

This table illustrates the long-term operational stability of an FAPbI₃ solar cell stabilized with isopropylammonium under 1-Sun irradiation in a nitrogen atmosphere. repec.orgresearchgate.net

The addition of chemical compounds as additives to the perovskite precursor solution is a known strategy to control the morphology, such as the uniformity, smoothness, and grain size of the resulting perovskite film. nih.gov The crystallization process, which involves nucleation and crystal growth, is a key determinant of the final material's properties and defect density. nih.gov The presence of additives can influence the kinetics of this process. nih.gov While specific studies on isopropylaminium's detailed influence on crystal morphology are part of a broader research area, the stabilizing effect it has on the α-phase of FAPbI₃ implies a significant role in guiding the crystal growth towards the desired phase and preventing the formation of undesirable morphologies associated with the δ-phase. repec.orgresearchgate.net Reinforcing grain boundaries and passivating surface defects are critical functionalities provided by organic additives, leading to improved stability and performance. nih.gov

The optoelectronic properties of perovskite materials are intrinsically linked to their chemical composition and crystal structure. acs.org The incorporation of isopropylaminium has led to the discovery of novel and intriguing optoelectronic phenomena, particularly in the realm of dielectric behavior and luminescence.

Dielectric switching, a sharp change in a material's dielectric properties in response to an external stimulus like temperature, is a phenomenon of great interest for potential applications in electronic devices. nih.govncn.gov.pl While many hybrid perovskites exhibit a two-state (low-high) dielectric transition, materials capable of non-binary switching are highly sought after. nih.govacs.org

Isopropylammonium lead iodide, (CH₃)₂C(H)NH₃)PbI₃ (abbreviated as ISOPrPbI₃), has been identified as a one-dimensional perovskite that demonstrates a reversible, temperature-induced three-state dielectric switching. nih.govacs.orgnih.gov This material undergoes two reversible, first-order phase transitions across three distinct crystal phases within a narrow temperature range near room temperature. acs.org This allows for the clear differentiation between low, intermediate, and high dielectric states. acs.org

Table 2: Three-State Dielectric Switching in Isopropylammonium Lead Iodide (ISOPrPbI₃)

| Crystal Phase | Temperature | Dielectric State | Real Part of Dielectric Permittivity (ε′) |

| Phase I | 250 K | Low | 32 |

| Phase II | 270 K | Intermediate | ~35 |

| Phase III | 295 K | High | 38 |

This table summarizes the distinct dielectric states of ISOPrPbI₃ corresponding to its different crystal phases at specific temperatures. nih.govacs.org

This discovery of a three-state dielectric switch in ISOPrPbI₃ addresses the challenge of finding materials with closely spaced dielectric states and opens new possibilities for developing nonbinary dielectric switchable materials. acs.orgnih.gov

The luminescence properties of perovskites are critical for their application in light-emitting devices and for maximizing efficiency in solar cells by minimizing non-radiative recombination losses. whiterose.ac.uk Studies on isopropylammonium lead iodide (ISOPrPbI₃) have revealed combined broadband and narrow emission properties. acs.orgnih.gov The ability to control and enhance luminescence is a key area of perovskite research. researchgate.net While the complexity of luminescence in perovskites can be challenging to model, first-principles calculations are becoming crucial in understanding the photoluminescent processes in doped materials. aps.org The specific luminescent characteristics of isopropylaminium-based perovskites contribute to the broader effort to develop highly efficient and stable optoelectronic materials.

Optoelectronic Properties of Isopropylaminium-Based Perovskites

Isopropylaminium-Based Ionic Liquids as Functional Materials

Isopropylaminium-based ionic liquids are a subset of protic ionic liquids (PILs) that have garnered attention for their potential in various advanced material science applications. These compounds are formed through a proton transfer from a Brønsted acid to an isopropylamine (B41738) base. The resulting isopropylaminium cation, paired with a variety of anions, gives rise to a range of ionic liquids with tunable physicochemical properties. Their utility as functional materials stems from their unique characteristics, including thermal stability, ionic conductivity, and their capacity to engage in specific molecular interactions.

Utilization as Solvents and Electrolytes in Energy Applications

While not traditionally employed as bulk solvents or electrolytes in conventional batteries, the isopropylaminium cation has found a critical niche in the field of perovskite solar cells (PSCs), a next-generation photovoltaic technology. Specifically, isopropylammonium chloride has been identified as a key additive for stabilizing the photoactive α-phase of formamidinium lead triiodide (FAPbI₃), a leading material for high-efficiency PSCs.

The α-FAPbI₃ perovskite phase is desirable for its excellent light-absorbing properties, but it is thermodynamically unstable at room temperature and tends to convert to a photo-inactive yellow δ-phase, which degrades the solar cell's performance and stability. Research has shown that the incorporation of isopropylammonium cations into the perovskite precursor solution effectively stabilizes the desired black α-phase. This stabilization is crucial for achieving both high power conversion efficiency (PCE) and long-term operational stability in perovskite solar cells.

In one notable study, the addition of isopropylammonium chloride to a one-pot precursor solution for FAPbI₃ solar cells led to a certified PCE of 23.9%. nih.govnih.gov The resulting devices also demonstrated remarkable long-term operational stability, maintaining over 90% of their initial efficiency after 2,000 hours of continuous illumination. nih.govnih.govencyclopedia.pub The stabilizing effect of the isopropylammonium cation is attributed to its ability to modulate the perovskite crystal growth and passivate defects at the grain boundaries and surface of the perovskite film.

| Perovskite Solar Cell Parameter | Value/Finding | Reference |

| Stabilizing Agent | Isopropylammonium chloride | nih.govnih.gov |

| Perovskite Material | Formamidinium lead triiodide (FAPbI₃) | nih.govnih.gov |

| Certified Power Conversion Efficiency (PCE) | 23.9% | nih.govmdpi.com |

| Long-term Operational Stability | ~22% efficiency after 2,000 hours under 1-Sun irradiation | nih.govnih.gov |

| Initial Efficiency | ~20% | nih.gov |

| Efficiency after 1,000 hours | ~23% | nih.gov |

Media for Biomacromolecule Processing and Stabilization

Isopropylaminium-based ionic liquids serve as effective media for the processing and stabilization of biomacromolecules such as proteins and cellulose (B213188). Their utility in this area is linked to their ability to form favorable interactions with these complex biopolymers, leading to dissolution and the preservation of structure and function.

In the realm of biocatalysis, ionic liquids can provide a suitable environment for enzymatic reactions. nih.gov They can help to maintain the stability and activity of isolated enzymes, which are often sensitive to the harsh conditions found in traditional organic solvents. nih.gov The choice of the cation and anion in the ionic liquid is crucial, as it influences properties like hydrophilicity and the ability to form hydrogen bonds, which in turn affects the enzyme's performance.

The dissolution of cellulose, a major component of plant biomass, is a significant challenge due to its extensive network of intermolecular and intramolecular hydrogen bonds. Isopropylaminium-based protic ionic liquids have been explored as solvents for cellulose, enabling its breakdown and subsequent conversion into biofuels and other valuable chemicals. lbl.gov The mechanism of dissolution involves the disruption of the hydrogen-bonding network of cellulose by the ions of the ionic liquid. The cation, in this case, isopropylaminium, plays a role in interacting with the cellulose structure, facilitating its dissolution.

Furthermore, ionic liquids are utilized as additives in protein crystallization. mdpi.com While specific studies focusing solely on isopropylaminium are limited, the principle involves the ionic liquid modulating the solubility of the protein and promoting the formation of well-ordered crystals necessary for X-ray crystallography. The interactions between the isopropylaminium cation and the protein surface can influence the crystallization process.

Isopropylaminium in Supramolecular Assemblies and Frameworks

The isopropylaminium cation can play a significant role as a structural component in the formation of supramolecular assemblies and frameworks, particularly in anionic metal-organic frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Anionic MOFs possess a negatively charged framework, requiring the presence of counterions within their pores to maintain charge neutrality.

Organic cations, such as isopropylaminium, can be incorporated as these charge-balancing counterions during the synthesis of anionic MOFs. The identity and properties of the counterion can significantly influence the stability, porosity, and functionality of the resulting MOF. For instance, the size and shape of the isopropylaminium cation can affect the packing within the MOF channels and influence the framework's stability, particularly in the presence of water or other guest molecules. nih.gov

One of the key functionalities of MOFs with mobile counterions is their capacity for ion exchange. The isopropylaminium cations within the pores of an anionic MOF can potentially be exchanged with other cations, allowing for the post-synthetic modification of the material's properties. This ion-exchange capability opens up avenues for applications in areas such as selective separations and catalysis. For example, replacing a larger organic cation with a smaller inorganic cation can alter the pore size and accessibility of the framework, thereby tuning its adsorptive properties for specific gases or molecules. rsc.org

Role of Isopropylaminium in Catalysis

Isopropylaminium as a Component in Catalytic Systems

Isopropylaminium salts have been identified as effective and accessible catalysts for important organic reactions. Their performance is often attributed to the specific properties of the secondary ammonium (B1175870) cation.

Ammonium salts derived from secondary amines, such as isopropylammonium chloride, have been successfully employed as organocatalysts in the direct C-H monohalogenation of phenols. sci-hub.se In a notable application, these simple and inexpensive salts catalyze the ortho-selective chlorination of phenols with high efficiency, a challenging transformation that often yields mixtures of isomers. sci-hub.se

Research has demonstrated that using an ammonium chloride salt as a catalyst with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent provides excellent yields for ortho-chlorinated phenols under mild conditions and with very low catalyst loading. sci-hub.se For instance, the reaction can proceed smoothly with as little as 0.05 mol % of the catalyst. sci-hub.se The effectiveness of the secondary amine-derived ammonium salt in directing the chlorination to the ortho position highlights the crucial role of the cation's structure in controlling regioselectivity. sci-hub.se This catalytic system is not only limited to simple phenols but is also compatible with a wide range of substrates, including 1,1′-bi-2-naphthols (BINOLs). sci-hub.se

Beyond halogenation, isopropylaminium-containing compounds like isopropylammonium p-toluenesulphonate have been noted for their potential as catalysts or co-catalysts in other fundamental organic reactions, such as Friedel-Crafts alkylation and acylation. ontosight.ai

Ionic Liquid Catalysis with Isopropylaminium Cations

Ionic liquids (ILs) are salts with low melting points, often considered "green" solvents due to their negligible vapor pressure. scispace.comelectrochem.org Those incorporating the isopropylaminium cation have shown significant promise in catalysis, acting not just as benign reaction media but also as active participants in the catalytic cycle. ontosight.aiscispace.com

Isopropylaminium-based ionic liquids can function as both the solvent and the catalyst, or as a co-catalyst in a reaction system. ontosight.aiiolitec.deiolitec.de For example, isopropylammonium p-toluenesulphonate is an ionic liquid that has been identified for its potential catalytic role in organic synthesis. ontosight.ai

A significant example of isopropylaminium's role as a co-catalyst is found in the rhodium-catalyzed polymerization of phenylacetylene (B144264). While certain rhodium(I) complexes are inactive on their own, the addition of isopropylamine (B41738) (the precursor to the isopropylaminium cation in the presence of protons) as a co-catalyst dramatically improves their performance. unizar.escsic.es In this system, the isopropylaminium cation is formed in situ and plays a vital role in the initiation of the polymerization process. unizar.escsic.es Similarly, isopropylammonium formate (B1220265), an ionic liquid, has been studied for its utility in various chemical processes, including as a mobile phase modifier in liquid chromatography for protein separations. acs.org

The following table summarizes the roles of specific isopropylaminium compounds in different catalytic reactions.

| Isopropylaminium Compound | Reaction Type | Role |

| Isopropylammonium Chloride | Ortho-selective chlorination of phenols | Organocatalyst |

| Isopropylammonium p-Toluenesulphonate | Friedel-Crafts alkylation and acylation | Catalyst/Co-catalyst |

| Isopropylamine (as co-catalyst) | Rhodium-catalyzed polymerization | Co-catalyst |

This table showcases the versatile functions of isopropylaminium compounds in catalysis based on published research findings. sci-hub.seontosight.aicsic.es

The use of isopropylaminium cations in catalytic systems often leads to significant improvements in reaction rates and selectivity. scispace.com In the ammonium salt-catalyzed chlorination of phenols, the secondary ammonium salt is key to achieving high ortho-selectivity, overriding the inherent electronic preference for the para-product. sci-hub.se

In the rhodium-catalyzed polymerization of phenylacetylene, the addition of isopropylamine as a co-catalyst not only activates the catalyst but also leads to the formation of highly stereoregular polymers with a narrow polydispersity, demonstrating an enhancement in both activity and selectivity. unizar.escsic.es The catalytic system comprising a rhodium complex and isopropylamine was found to be highly active, achieving complete conversion of phenylacetylene in as little as 20 minutes. csic.es

Table of Research Findings on Isopropylaminium Catalysis

| Catalytic System | Substrate | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| Isopropylammonium Chloride / DCDMH | Phenol (B47542) | Ortho-Chlorination | High ortho-selectivity achieved with low catalyst loading (down to 0.01 mol %). | sci-hub.se |

| [Rh(nbd)(μ-Ph2PPy)]2[BF4]2 / Isopropylamine | Phenylacetylene | Polymerization | Isopropylamine acts as an essential co-catalyst, enabling the inactive rhodium complex to efficiently polymerize the substrate. Complete conversion in 20 min. | csic.es |

Mechanistic Investigations of Isopropylaminium-Assisted Catalysis

Understanding the mechanism by which isopropylaminium facilitates catalysis is crucial for optimizing existing reactions and designing new ones. Mechanistic studies have pointed towards specific interactions involving the ammonium ion that are key to its catalytic function.

In the ortho-selective chlorination of phenols, it is proposed that the hydroxyl group of the phenol plays a vital directing role. sci-hub.se A plausible mechanism involves a hydrogen-bond interaction between the phenolic -OH group and the active catalytic species derived from the ammonium salt. This interaction helps to position the electrophilic chlorine source for a preferential attack at the ortho position of the aromatic ring. sci-hub.se

For the rhodium-catalyzed polymerization of phenylacetylene with an isopropylamine co-catalyst, mechanistic studies suggest that the amine is not merely a passive base. unizar.escsic.es The investigation points to the involvement of the isopropylamine co-catalyst in an efficient proton transfer from the phenylacetylene monomer, which is coordinated to the rhodium center. This proton transfer is crucial for generating a sufficient concentration of the rhodium-alkynyl species that initiates the polymerization. The formation of an isopropylammonium cation during this step is a key part of the catalytic cycle. csic.es

Further mechanistic work on ruthenium-catalyzed hydrogen transfer reactions has utilized isopropylamine as a probe. diva-portal.org In one study, the absence of products from intermolecular trapping when isopropylamine was added suggested a solvent cage effect, where the product diamine is trapped within a solvent cage, and its dissociation is slower than its coordination to the metal center. diva-portal.org These investigations, while not focused on isopropylaminium as the primary catalyst, provide valuable insights into the behavior of amine/ammonium species within catalytic cycles.

Advanced Spectroscopic and Structural Elucidation of Isopropylaminium Compounds

X-ray Crystallography for Structural Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of crystalline materials. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, a detailed three-dimensional electron density map can be constructed, revealing the precise positions of atoms, bond lengths, and bond angles. wikipedia.orgcreative-biostructure.com This technique is indispensable for elucidating the complex structures of isopropylaminium-containing compounds. nih.govnih.gov

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides highly detailed information about the internal lattice of crystalline substances. carleton.eduresearchgate.net This method allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the specifics of site-ordering within the crystal. carleton.edu The analysis of a single, well-formed crystal provides an unambiguous determination of the molecular structure. researchgate.net

For instance, the crystal structure of diisopropylammonium nitrate (B79036) was determined using single-crystal X-ray diffraction, revealing the precise arrangement of the diisopropylammonium cation and the nitrate anion within the crystal lattice. researchgate.net The process involves mounting a suitable crystal and collecting diffraction data as it is rotated in an X-ray beam. wikipedia.org This data is then used to solve and refine the crystal structure, yielding a detailed model of the molecule's conformation and packing.

Table 1: Representative Crystallographic Data for an Isopropylaminium Compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.9935(7) |

| b (Å) | 5.1491(3) |

| c (Å) | 16.8775(10) |

| β (°) | 90 |

| Volume (ų) | 981.21(14) |

| Z | 2 |

| Calculated Density (g cm⁻³) | 1.593 |

Note: Data is illustrative and based on typical values for organic salts. rsc.org

The crystal packing of isopropylaminium compounds is significantly influenced by a network of hydrogen bonds and other intermolecular interactions. ed.ac.uk The ammonium (B1175870) group of the isopropylaminium cation is a strong hydrogen bond donor, readily interacting with acceptor atoms in the anion or surrounding solvent molecules. These interactions play a crucial role in stabilizing the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in both solution and the solid state. wikipedia.org It is based on the interaction of atomic nuclei with an external magnetic field. jocpr.com

Solution-state NMR is instrumental in confirming the molecular structure of isopropylaminium compounds and studying their dynamic behavior in solution. nih.gov ¹H and ¹³C NMR are the most common nuclei studied.

The ¹H NMR spectrum of propan-2-amine, the neutral form of isopropylaminium, shows distinct signals for the different proton environments. docbrown.info The methyl protons typically appear as a doublet, coupled to the methine proton, which in turn appears as a multiplet. The amine protons often appear as a broad singlet. docbrown.info

The ¹³C NMR spectrum of propan-2-amine reveals two distinct signals, corresponding to the two equivalent methyl carbons and the single methine carbon, confirming the symmetry of the isopropyl group. docbrown.info

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Isopropylamine (B41738).

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₃) | ~1.1 | Doublet |

| ¹H (CH) | ~2.8 | Septet |

| ¹H (NH₂) | ~1.3 | Singlet (broad) |

| ¹³C (CH₃) | ~25 | - |

| ¹³C (CH) | ~45 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and counter-ion. docbrown.infodocbrown.infospectrabase.com

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of materials in the solid state, including both crystalline and amorphous phases. jocpr.comeuropeanpharmaceuticalreview.com Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich structural information. jocpr.comnsf.gov

For crystalline materials, ssNMR can distinguish between different polymorphs, which may have distinct chemical shifts due to differences in their crystal packing and intermolecular interactions. researchgate.netbruker.com In amorphous phases, the signals are typically broader, but can still provide information about the local environment and molecular mobility. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are often employed to enhance signal intensity and resolution in the solid state. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.de These techniques are highly sensitive to the presence of specific functional groups and the nature of chemical bonds, making them valuable for the characterization of isopropylaminium compounds. ksu.edu.sa

IR and Raman spectroscopy are complementary techniques governed by different selection rules. edinst.com A vibration is IR active if it results in a change in the molecule's dipole moment, while a vibration is Raman active if it causes a change in the molecule's polarizability. edinst.comspectroscopyonline.com

The IR and Raman spectra of isopropylaminium compounds are characterized by bands corresponding to the vibrations of the alkyl framework and the ammonium group. Key vibrational modes include:

N-H stretching: Typically observed in the region of 3000-3300 cm⁻¹. These bands are often broad in the IR spectrum due to hydrogen bonding.

C-H stretching: Found in the 2800-3000 cm⁻¹ region.

N-H bending: Occurs around 1500-1600 cm⁻¹.

C-H bending: Observed in the 1300-1500 cm⁻¹ range.

C-N stretching: Appears in the 1000-1200 cm⁻¹ region.

Table 3: Common Vibrational Frequencies for Isopropylaminium Compounds.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H Stretch | 3000 - 3300 |

| C-H Stretch | 2800 - 3000 |

| N-H Bend | 1500 - 1600 |

| C-H Bend | 1300 - 1500 |

| C-N Stretch | 1000 - 1200 |

Note: Frequencies are approximate and can be influenced by the solid-state environment and counter-ion. dtic.mil

Mass Spectrometry for Molecular Identification and Ligand Exchange Studies

Mass spectrometry is a powerful analytical technique used for the molecular identification of isopropylaminium by determining its mass-to-charge ratio (m/z). In typical electron ionization mass spectrometry of the parent compound, isopropylamine (propan-2-amine), the molecule loses an electron to form the molecular ion [C₃H₉N]⁺, which corresponds to the isopropylaminium cation. docbrown.info The molecular ion peak for isopropylaminium is observed at an m/z of 59. docbrown.info

The identification of isopropylaminium is further confirmed by its characteristic fragmentation pattern. The most abundant ion, known as the base peak, and other significant fragment ions provide a unique fingerprint for the compound. docbrown.info High-resolution mass spectrometers can distinguish between fragment ions that have the same integer m/z value but different elemental compositions by measuring their mass to several decimal places. docbrown.info For instance, at m/z 41, the instrument can differentiate between [C₃H₅]⁺ (mass 41.0390) and [C₂H₃N]⁺ (mass 41.0265). docbrown.info

Below is a table detailing the prominent peaks in the mass spectrum of propan-2-amine, which aids in the identification of the isopropylaminium cation.

| m/z Value | Corresponding Ion Fragment | Notes |

|---|---|---|

| 59 | [C₃H₉N]⁺ | Molecular ion peak ([M]⁺) |

| 44 | [C₂H₆N]⁺ | Base peak, most abundant fragment |

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺ | Distinguishable with high-resolution MS |

| 30 | [CH₄N]⁺ | Common fragment in amines |

| 27 | [C₂H₃]⁺ or [CHN]⁺ | Common hydrocarbon or nitrogen-containing fragment |

While specific ligand exchange studies involving isopropylaminium as the primary focus are not extensively detailed in the provided search results, mass spectrometry, particularly electrospray ionization (ESI-MS), is the conventional method for such investigations. In a hypothetical study, ESI-MS could be used to monitor the exchange of ligands on a metal complex where isopropylaminium acts as a counter-ion or a ligand itself. The technique would allow for the direct observation and quantification of different species in solution, providing insights into the kinetics and thermodynamics of the ligand exchange process.

Theoretical and Computational Chemistry Studies of Isopropylaminium Systems

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a powerful lens through to examine the electronic and structural properties of molecules. mdpi.com These methods have been instrumental in characterizing isopropylaminium and its interactions at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. mdpi.comwikipedia.org This method is particularly valued for its balance of computational cost and accuracy. wikipedia.org DFT calculations have been employed to elucidate the electronic properties of isopropylaminium-containing systems.

Table 1: Selected Computed Properties of Isopropylaminium Cation

| Property | Value | Computational Method |

| Molecular Formula | C₃H₁₀N⁺ | PubChem 2.1 |

| Molecular Weight | 60.12 g/mol | PubChem 2.1 |

| Exact Mass | 60.081324323 Da | PubChem 2.1 |

| Topological Polar Surface Area | 27.6 Ų | Cactvs 3.4.6.11 |

| Complexity | 10.8 | Cactvs 3.4.6.11 |

| Data sourced from PubChem CID 3364502. nih.gov |

Molecular Dynamics Simulations of Isopropylaminium-Based Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a collection of interacting atoms and molecules. wikipedia.org This technique allows for the exploration of the time evolution of a system, offering insights into processes such as conformational changes, diffusion, and phase transitions. wikipedia.org3ds.com

In the context of isopropylaminium-based systems, MD simulations have been utilized to study the dynamics of the isopropylaminium cation within various environments. For example, simulations of di-isopropyl-ammonium halide molecular crystals have been performed to investigate their ferroelectric properties. researchgate.net These simulations can elucidate the mechanism of ferroelectric switching and provide a molecular-level understanding of the phase transitions observed in these materials. researchgate.net By employing specialized force fields, MD simulations can accurately model the intra- and intermolecular interactions that govern the behavior of these systems. researchgate.net

Computational Modeling of Reaction Pathways and Intermediates

Computational chemistry plays a vital role in mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and determining the energetics of these processes. rsc.orgnumberanalytics.com By modeling the potential energy surface of a reaction, researchers can gain a detailed understanding of the mechanism and predict the feasibility of different reaction channels. numberanalytics.com

While specific studies focusing solely on the reaction pathways of the isolated isopropylaminium cation are not extensively documented in the provided search results, the principles of computational reaction modeling are broadly applicable. For instance, computational methods like DFT can be used to model the protonation/deprotonation reactions involving isopropylamine (B41738) to form the isopropylaminium cation. researchgate.net Such models can predict the reaction energies, activation barriers, and the structures of transition states. This information is crucial for understanding the role of isopropylaminium in various chemical processes, including its formation and reactivity in different solvent environments. The use of computational modeling can also help in understanding the role of catalysts and solvents in these reactions. numberanalytics.comdtic.mil

Prediction of Material Properties (e.g., Dielectric Behavior, Phase Transitions)

A significant application of computational chemistry lies in the prediction of the bulk properties of materials, which is of great importance in materials science. cam.ac.uk This predictive capability can accelerate the discovery and design of new materials with desired functionalities.

For isopropylaminium-containing materials, computational methods have been used to predict properties such as dielectric behavior and phase transitions. The dielectric constant is a key parameter for materials used in electronic applications like capacitors. mdpi.com While direct predictions for isopropylaminium are not in the search results, computational models can, in principle, be used to estimate the dielectric constant of materials incorporating this cation. These models often correlate the molecular structure with the macroscopic dielectric properties. mdpi.com

The prediction of phase transitions is another area where computational modeling has proven to be highly valuable. mpie.dempie.de For materials containing isopropylaminium, such as certain hybrid perovskites, computational techniques can be used to predict the temperatures at which phase transitions occur and to understand the underlying mechanisms at the atomic level. researchgate.netmpie.de For example, ab initio-based methods can predict phase diagrams and transition temperatures with good accuracy. mpie.dempie.de Machine learning approaches are also emerging as powerful tools for predicting phase transitions in molecular crystals. researchgate.net

Table 2: Examples of Predicted Material Properties

| Material System | Property Predicted | Computational Method |

| Di-isopropyl-ammonium halide (DIPAX) | Ferroelectric switching mechanism | Molecular Dynamics (MD) with Polarized Crystal Charge (PCC) |

| Ni2MnGa | Phase transition temperature | Ab initio methods |

| CdSe | Phase transition pathway | Machine Learning Potentials and Swarm Intelligence |

| This table provides examples of how computational methods are used to predict material properties in systems analogous to or potentially including isopropylaminium. researchgate.netmpie.deoaepublish.com |

Elucidation of Intermolecular Interactions and Hydrogen Bond Dynamics

Intermolecular interactions, particularly hydrogen bonds, play a critical role in determining the structure, stability, and function of molecular systems. nih.govwikipedia.org Computational methods are essential for characterizing these weak, yet crucial, interactions. researchgate.net

In systems containing the isopropylaminium cation, the N-H groups act as hydrogen bond donors, forming interactions with suitable acceptor atoms in their environment. researchgate.net Computational studies can provide detailed information about the geometry and strength of these hydrogen bonds. For example, in the crystal structure of a compound containing isopropylaminium, an extended array of hydrogen bonds was observed between the protonated nitrogen atom and oxygen atoms of the counter-anion. researchgate.net

Molecular dynamics simulations are particularly well-suited for studying the dynamic nature of hydrogen bonds. mdpi.comrsc.org These simulations can reveal the lifetimes of hydrogen bonds, the kinetics of their formation and breaking, and how these dynamics are influenced by factors such as temperature and the surrounding molecular environment. mdpi.comchemrxiv.orgucdavis.edu Understanding the hydrogen bond dynamics is crucial for explaining the macroscopic properties of isopropylaminium-containing materials, such as their phase behavior and transport properties. mdpi.com

Advanced Analytical Methodologies Involving Isopropylaminium

Chromatographic Applications

Isopropylaminium, primarily in the form of isopropylammonium formate (B1220265) (IPAF), has emerged as a valuable tool in liquid chromatography. Its use as a mobile phase modifier offers distinct advantages over traditional organic solvents.

Isopropylammonium formate (IPAF) is a room-temperature ionic liquid synthesized from isopropylamine (B41738) and formic acid. oup.comnih.gov It has been characterized as an effective replacement for conventional organic solvents like methanol (B129727) and acetonitrile (B52724) in reversed-phase liquid chromatography (RPLC). oup.comnih.gov The primary appeal of IPAF lies in its solvent properties, which are comparable to those of commonly used organic modifiers. Research has determined its liquid chromatography (LC) polarity (P′) to be 6.0 and its solvent strength (S) to be 2.4, figures that are similar to methanol and acetonitrile. oup.comnih.gov

The use of IPAF as a mobile phase modifier has been demonstrated in the separation of small molecule mixtures, such as niacinamide, acetophenone, and p-nitroaniline. oup.comnih.gov Studies comparing various column dimensions, particle sizes, and stationary phases with an IPAF-water mobile phase have been conducted to understand its chromatographic behavior. oup.comnih.gov Van Deemter plots, which describe the relationship between linear velocity and plate height, have been used to evaluate the efficiency of columns using IPAF. These studies have provided fundamental insights into its performance, noting that factors like column length and particle size can influence mixing and efficiency, particularly at higher flow rates. oup.comnih.gov

One of the key advantages of formate-based ionic liquids like IPAF is their low UV cutoff wavelength, which is beneficial for UV-VIS detection in HPLC. akjournals.com This contrasts with other ionic liquids like nitrate (B79036) salts, which have higher UV absorbance. oup.comakjournals.com

Table 1: Chromatographic Properties of Isopropylammonium Formate (IPAF) vs. Standard Solvents

| Property | Isopropylammonium Formate (IPAF) | Methanol | Acetonitrile |

| LC Polarity (P′) | 6.0 oup.comnih.gov | Similar to IPAF oup.comnih.gov | Similar to IPAF oup.comnih.gov |

| Solvent Strength (S) | 2.4 oup.comnih.gov | Similar to IPAF oup.comnih.gov | Similar to IPAF oup.comnih.gov |

| Primary Application | Mobile phase modifier in RPLC oup.comnih.gov | Mobile phase modifier in RPLC | Mobile phase modifier in RPLC |

| Key Advantage | Enhances protein stability researchgate.net | Established solvent | Established solvent |

A significant breakthrough in the application of IPAF is its ability to enhance protein stability during RPLC separations. researchgate.net High-performance liquid chromatography (HPLC) can often denature proteins due to the presence of organic solvents in the mobile phase. researchgate.net Research has shown a remarkable enhancement in protein stability when IPAF is used as a mobile phase modifier compared to acetonitrile. researchgate.net

Studies involving a range of proteins, including albumin, amyloglucosidase (non-subunit), thyroglobulin (two subunits), and glutamate (B1630785) dehydrogenase and lactate (B86563) dehydrogenase (four subunits), have demonstrated this stabilizing effect. researchgate.net It was observed that most of these proteins could maintain their native form in mobile phases containing up to 50% IPAF. In stark contrast, a mobile phase with as little as 10% acetonitrile induced protein denaturation. researchgate.net

Furthermore, the enzymatic activity of proteins can be preserved when using IPAF. For instance, lactate dehydrogenase maintained its enzymatic activity in a mobile phase with up to 30% IPAF, whereas no activity was observed with a 30% acetonitrile solution. researchgate.net The ability of IPAF to act as a non-denaturing solvent has also been demonstrated in the separation of cytochrome c from tryptophan. nih.govoup.com This property is crucial for the semi-preparative separation of native proteins, which is a long-term goal of this research area. nih.govoup.com The improved recovery of proteins in RPLC using IPAF highlights its potential to overcome common issues like protein carryover from one run to the next. acs.org

Table 2: Protein Stability in IPAF vs. Acetonitrile Mobile Phases

| Protein | Maximum IPAF Concentration for Native Form | Acetonitrile Concentration Causing Denaturation | Reference |

| Albumin | up to 50% | as low as 10% | researchgate.net |

| Amyloglucosidase | up to 50% | as low as 10% | researchgate.net |

| Thyroglobulin | up to 50% | as low as 10% | researchgate.net |

| Glutamate Dehydrogenase | up to 50% | as low as 10% | researchgate.net |

| Lactate Dehydrogenase | Maintained activity up to 30% IPAF | No activity at 30% MeCN | researchgate.net |

Development of Detection and Quantification Methods

The accurate detection and quantification of isopropylaminium and related amine compounds are essential for quality control and research. Various analytical techniques have been developed and optimized for this purpose.

Ion chromatography (IC) is a robust and sensitive method for determining the content of amines, including isopropylamine. researchgate.net IC with suppressed conductivity detection is a well-established technique for analyzing amines at concentrations ranging from µg/L to mg/L. thermofisher.com This method is particularly useful for quantifying ionic impurities in pharmaceutical substances.

A specific IC method has been developed and validated for the determination of isopropylamine content in Metoprolol Succinate, where it may be present as an impurity. researchgate.net This method demonstrated high sensitivity, with a limit of detection (LOD) of 29 ppm and a limit of quantitation (LOQ) of 87 ppm. researchgate.net The validation, conducted according to International Council for Harmonisation (ICH) guidelines, confirmed the method's specificity, linearity (with a regression coefficient of 0.9997), and precision. researchgate.net The method's accuracy was established through recovery studies, with results between 83.2% and 100.7% for spiked samples. researchgate.net IC offers a significant advantage over techniques like spectroscopy for ammonia (B1221849) and amine determination because it can often measure the ions directly in a single run without requiring an additional distillation step. thermofisher.com

For the analysis of isopropylaminium and other amines in complex matrices, high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a powerful tool. nih.govupo.es Specifically, HPLC with electrospray ionization mass spectrometry (HPLC/ESI-MS) provides high sensitivity and selectivity. nih.govcreative-biolabs.com

An analytical method was developed for the simultaneous analysis of several low molecular weight amines, including isopropylamine, in ambient air. nih.gov This method involves capturing the amines on a filter, followed by derivatization with dansyl chloride. The derivatives are then analyzed by HPLC/ESI-MS. nih.gov This derivatization step is crucial as it forms fluorescent sulfonamides that are easily protonated for MS detection. nih.gov This technique has proven to be highly sensitive, with detection limits for various amines in the range of 0.03 µg/mL to 0.3 µg/mL. nih.gov The coupling of LC with MS combines the separation power of chromatography with the definitive identification capabilities of mass spectrometry, making it ideal for identifying and quantifying trace levels of contaminants in environmental and biological samples. sifisheriessciences.comsemanticscholar.org

Method Validation and Performance Characteristics in Analytical Research

Method validation is a critical component of analytical research, ensuring that a chosen method is reliable, accurate, and fit for its intended purpose. iupac.org For methodologies involving isopropylaminium, validation encompasses several key performance characteristics.

For the ion chromatography method used to determine isopropylamine content, validation as per ICH guidelines included specificity, linearity, precision, accuracy, LOD, and LOQ. researchgate.net The system precision was demonstrated with a relative standard deviation (%RSD) of 1.38%. The linearity was confirmed over a specified range with a high regression coefficient (0.9997). Accuracy was verified by spike recovery experiments, which showed excellent recovery rates. researchgate.net

The validation process for any analytical procedure should also consider robustness, which assesses the reliability of the analysis with respect to deliberate, small variations in method parameters (e.g., pH, mobile phase composition). europa.eu This ensures that the method remains accurate and precise during routine use. The validation data, including relevant chromatograms and statistical analysis, must be documented to provide justification for the method's suitability. europa.eubund.de

Environmental Chemistry: Fate and Degradation of Isopropylaminium Containing Compounds

Environmental Fate and Transport Studies

The behavior of isopropylaminium-containing compounds in the environment is governed by their interaction with soil and water, as well as the kinetics of their degradation.

Once introduced into the environment, the isopropylammonium salt of herbicides like glyphosate (B1671968) displays distinct behaviors in terrestrial and aquatic systems. In soil, the glyphosate-isopropylammonium (B166189) compound is known to adsorb strongly to soil particles, particularly clay. sfei.orgsrru.ac.th This strong adsorption limits its vertical movement through the soil profile, which can prevent it from reaching groundwater. sfei.org However, the persistence of these compounds in soil can vary significantly depending on the specific environmental and soil properties. pan-europe.info The formation of a salt with isopropylamine (B41738) enhances the water solubility of the parent compound, such as 2,4-D or glyphosate, making it easier to apply but also raising concerns about potential water contamination. ontosight.aiwho.int

In aquatic environments, the fate of these compounds is complex. Due to their solubility, they can contaminate surface water through mechanisms like spray drift during application or surface runoff. srru.ac.th The half-life of glyphosate in aquatic systems has been reported to be between 7 and 14 days. srru.ac.th Despite strong soil adsorption, the detection of related compounds in groundwater in some regions indicates that transport to aquatic systems is a valid concern. sfei.org The compound can also bond with various metal ions in the water, which may affect the bioavailability of nutrients. srru.ac.th

The degradation of isopropylaminium derivatives in the environment proceeds through various pathways, influenced by factors like light, temperature, and microbial action. srru.ac.th The study of degradation kinetics provides insight into how long these compounds persist.

A simplified mathematical model was developed to describe the oxidative degradation of glyphosate, including its monoisopropylamine salt form, using hydrogen peroxide (H₂O₂) and UV radiation. researchgate.net This study established a kinetic model based on a sequence of key reactions. researchgate.net At a pH of 5.2, isopropylamine is present as the isopropylammonium cation (C₃H₁₀N⁺). researchgate.net The model successfully simulated the degradation of both glyphosate acid and its isopropylamine salt, showing that the process could achieve close to 80% conversion of glyphosate and 70% reduction in Total Organic Carbon (TOC) after 12 hours. researchgate.net Such advanced oxidation processes demonstrate a potential pathway for the rapid degradation of these compounds. researchgate.net For regulatory assessments, degradation kinetics in various environmental matrices have also been estimated using standardized models like the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) kinetics. bayer.com

Impact on Microbial Communities and Ecosystem Functions

Microbial communities, particularly fungi, are fundamental to ecosystem health, playing crucial roles in nutrient cycling and decomposition. The introduction of isopropylaminium-containing herbicides can have significant, and sometimes species-specific, effects on these communities.

However, this increase in spore production was not uniform across species and came at the cost of diversity. mdpi.com IPAG, both alone and in combination with lithium chloride (LiCl), was found to greatly decrease the diversity of fungal spores. mdpi.comresearchgate.netnih.gov The structure of the fungal community shifted, with the number of predominant species decreasing significantly in samples treated with IPAG. mdpi.com For instance, the study noted a reduction from six predominant species to just one or two. mdpi.com The research identified Dimorphospora foliicola as the most tolerant species, becoming the major contributor to the total sporulation observed in the presence of IPAG. mdpi.comresearchgate.netnih.gov This indicates a species-dependent effect, where tolerant species may outcompete more sensitive ones, altering the community composition and potentially its long-term functional resilience. mdpi.comnih.gov

Table 1: Effects of Isopropylammonium Glyphosate (IPAG) on Aquatic Fungal Communities

| Parameter | Observed Effect | Citation |

|---|---|---|

| Leaf Litter Decomposition | No significant effect | mdpi.comresearchgate.net |

| Fungal Biomass | No significant effect | mdpi.comnih.gov |

| Total Fungal Sporulation | Significantly increased ("boosted") | mdpi.comnih.govdntb.gov.ua |

| Fungal Spore Diversity | Greatly decreased | mdpi.comnih.gov |

| Community Structure | Shift towards tolerant species (e.g., D. foliicola) | mdpi.comresearchgate.net |

Bioremediation and Enhanced Degradation Strategies for Isopropylaminium Derivatives

Given the widespread use of isopropylaminium-containing herbicides, strategies for their removal from contaminated environments are of interest. Bioremediation, which uses microbial metabolic processes to break down pollutants, is an environmentally sound approach. nih.govnih.gov General bioremediation techniques that could be applied to pesticide-contaminated soils include biostimulation (adding nutrients to encourage native microbes) and bioaugmentation (introducing specific microbial strains). sld.cumdpi.com Fungi, in particular, have been noted for their ability to degrade various herbicides. centreecotox.ch